molecular formula C7H8N2O2 B146504 3,4-Diaminobenzoic acid CAS No. 619-05-6

3,4-Diaminobenzoic acid

Cat. No. B146504
Key on ui cas rn: 619-05-6
M. Wt: 152.15 g/mol
InChI Key: HEMGYNNCNNODNX-UHFFFAOYSA-N
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Patent
US04018790

Procedure details

One mole (152 g.) of 3,4-diaminobenzoic acid was stirred with 2 liters of ethanol in a Morton flask. Hydrogen chloride gas was passed through the stirred suspension for about 2 hours. As the gas was absorbed, the slurry became gel-like in character. Ethanol (500 ml.) was added to the reaction mixture to disperse the gel. The reaction mixture was refluxed 24 hours. The mixture was filtered and the filtrate was evaporated to dryness in vacuo. The filter cake and the filtrate residue were dissolved in 9 liters of water. The aqueous solution was made basic by the addition of solid sodium carbonate. The product precipitated from the basic solution. The material was filtered and dried to yield 130 grams of ethyl 3,4-diaminobenzoate.
Quantity
152 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[NH2:11])[C:5]([OH:7])=[O:6].Cl.[CH2:13](O)[CH3:14]>>[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[NH2:11])[C:5]([O:7][CH2:13][CH3:14])=[O:6]

Inputs

Step One
Name
Quantity
152 g
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=CC1N
Name
Quantity
2 L
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
As the gas was absorbed
ADDITION
Type
ADDITION
Details
Ethanol (500 ml.) was added to the reaction mixture
ADDITION
Type
ADDITION
Details
to disperse the gel
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The filter cake and the filtrate residue were dissolved in 9 liters of water
ADDITION
Type
ADDITION
Details
The aqueous solution was made basic by the addition of solid sodium carbonate
CUSTOM
Type
CUSTOM
Details
The product precipitated from the basic solution
FILTRATION
Type
FILTRATION
Details
The material was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C(=O)OCC)C=CC1N
Measurements
Type Value Analysis
AMOUNT: MASS 130 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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